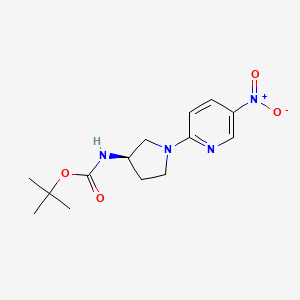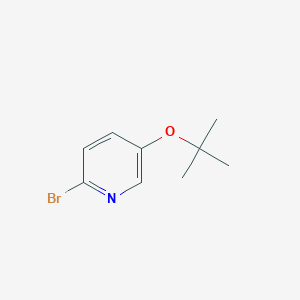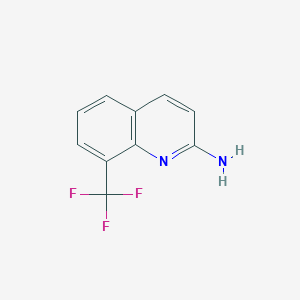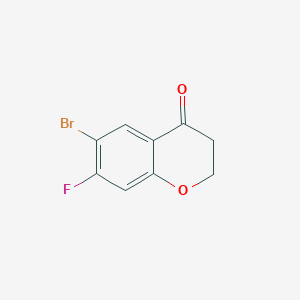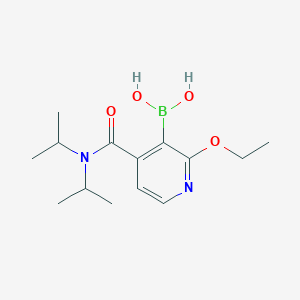
(4-(二异丙基氨基羰基)-2-乙氧基吡啶-3-基)硼酸
概述
描述
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with diisopropylcarbamoyl and ethoxy groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound, also known as [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in various areas of organic chemistry .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This occurs through the SM coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex . The new bond formed is a crucial component in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling process . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound may perform well under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Diisopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with diisopropylcarbamoyl chloride under basic conditions to introduce the diisopropylcarbamoyl group.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the carbamoyl group, potentially leading to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group makes this compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), aryl or vinyl halides.
Major Products:
Oxidation: Boronic esters, borates.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Coupling: Biaryl or bialkyl compounds.
相似化合物的比较
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: Lacks the ethoxy group, leading to different reactivity and applications.
(4-(Diisopropylcarbamoyl)-2-methoxypyridin-3-yl)boronic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronate ester: An ester derivative with different stability and reactivity.
Uniqueness: The presence of both diisopropylcarbamoyl and ethoxy groups in (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid provides a unique combination of steric and electronic effects, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance in the field of organic chemistry.
属性
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPBKCEGYLFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732015 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131735-94-8 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
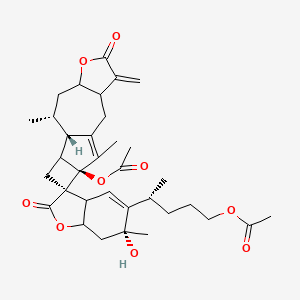


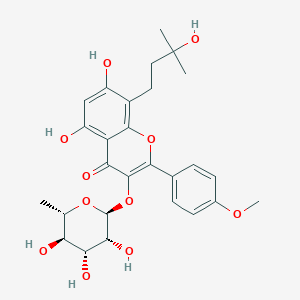
![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)
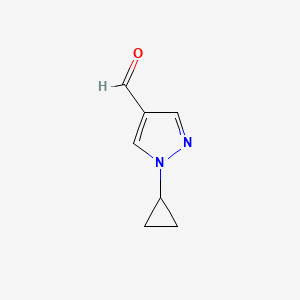
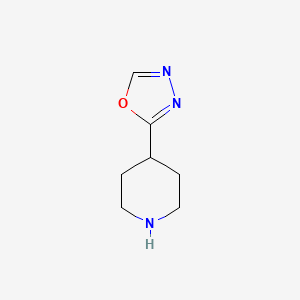
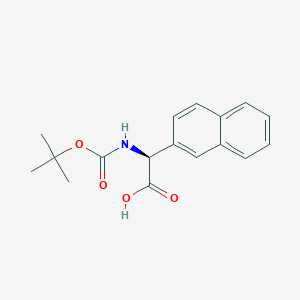
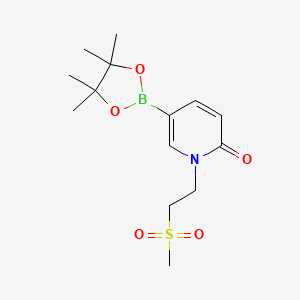
![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
